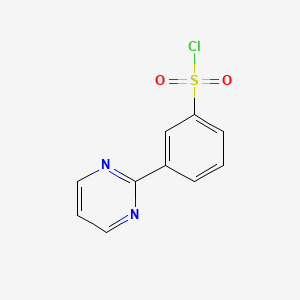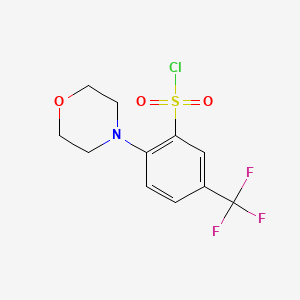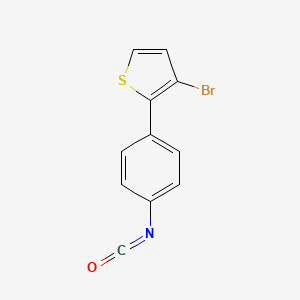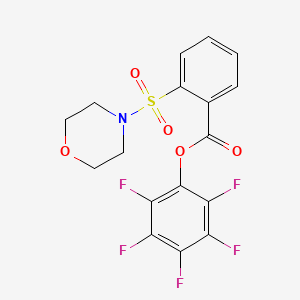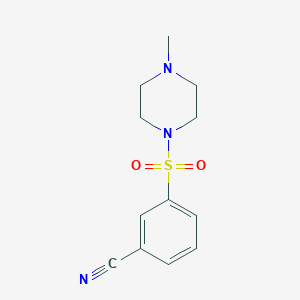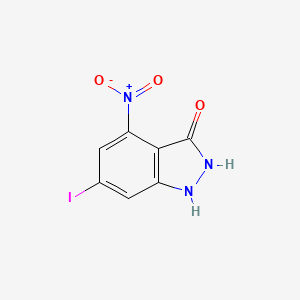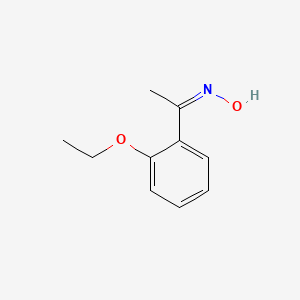
1-(2-Ethoxyphenyl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)ethanone oxime is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetophenone, where the oxime group is attached to the ethanone moiety
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyphenyl)ethanone oxime has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
Mode of Action
1-(2-Ethoxyphenyl)ethanone oxime is an oxime compound. Oximes are known to undergo the Beckmann rearrangement, a reaction that results in either amides or nitriles, depending on the starting material . The Beckmann rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .
Biochemical Pathways
The beckmann rearrangement, which oximes undergo, is a key step in many biochemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Ethoxyphenyl)ethanone oxime can be synthesized through the reaction of 1-(2-ethoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in a solvent like ethanol or water at elevated temperatures. The general reaction scheme is as follows:
1-(2-Ethoxyphenyl)ethanone+NH2OH⋅HCl→1-(2-Ethoxyphenyl)ethanone oxime+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified through crystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyphenyl)ethanone oxime
- 1-(2-Chlorophenyl)ethanone oxime
- 1-(2-Fluorophenyl)ethanone oxime
Uniqueness
1-(2-Ethoxyphenyl)ethanone oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Ethoxyphenyl)ethanone oxime involves the reaction of 1-(2-Ethoxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "1-(2-Ethoxyphenyl)ethanone", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 1-(2-Ethoxyphenyl)ethanone in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Stir the mixture at room temperature for several hours.", "Extract the product with a suitable solvent.", "Dry the product and purify it by recrystallization." ] } | |
CAS-Nummer |
1051939-38-8 |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(NE)-N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |
InChI-Schlüssel |
QYIVCSSWIYAODR-DHZHZOJOSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C(=N/O)/C |
SMILES |
CCOC1=CC=CC=C1C(=NO)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=NO)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


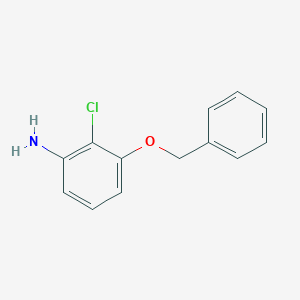

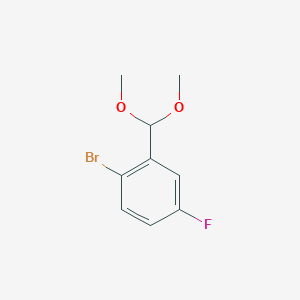
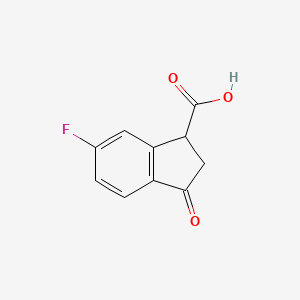
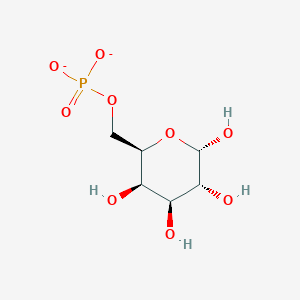
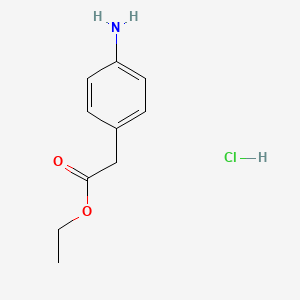
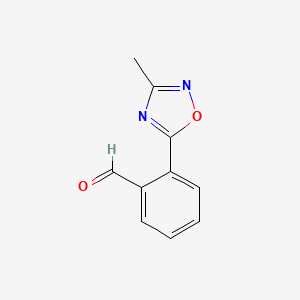
![N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine](/img/structure/B1629406.png)
